

5-Formyl-2-thiopheneboronic acid chemical properties

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Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762

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An In-depth Technical Guide to **5-Formyl-2-thiopheneboronic acid**

Introduction

5-Formyl-2-thiopheneboronic acid, with the CAS number 4347-33-5, is a versatile bifunctional organoboron compound.[1][2][3] Its structure incorporates a thiophene ring functionalized with a formyl group and a boronic acid moiety, making it a valuable building block in organic synthesis.[4] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and materials science. The unique combination of a reactive aldehyde and a boronic acid group allows for sequential and diverse chemical transformations. [4]

Chemical and Physical Properties

5-Formyl-2-thiopheneboronic acid is typically a white to off-white or yellow-orange crystalline powder.[1][5] It is known to be sensitive to air and moisture, necessitating storage in a cool, dry environment.[1][4][6]

Property	Value
Molecular Formula	C5H5BO3S[1][7]
Molecular Weight	155.97 g/mol [1][2][7]
Melting Point	132-135 °C[1][2][8]
Boiling Point	395.1 °C at 760 mmHg[1]
Density	1.41 g/cm ³ [1]
Flash Point	192.7 °C[1]
pKa	7.23 ± 0.53 (Predicted)[1][6]
Appearance	White to off-white powder or crystals[1][4]

Spectral Data

Type	Data
¹ H NMR	Spectra are available and can be viewed in various databases.[9][10]
InChI	1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H[2][7][9]
SMILES	O=Cc1ccc(s1)B(O)O[2][9]

Solubility and Stability

5-Formyl-2-thiopheneboronic acid is soluble in methanol.[1][6] It is slightly soluble in water but shows good solubility in other common organic solvents like tetrahydrofuran and dichloromethane.[4] The compound is stable under normal conditions but is sensitive to air and moisture over time, which can lead to degradation.[1][4]

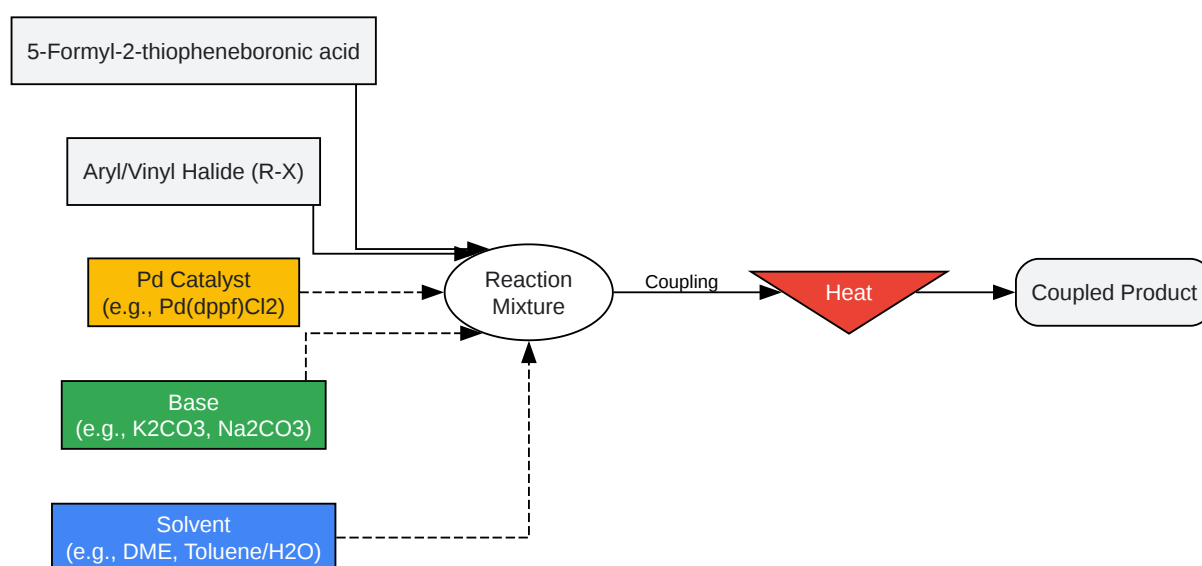
Reactivity and Synthetic Applications

The dual functionality of **5-Formyl-2-thiopheneboronic acid** makes it a highly useful intermediate in organic synthesis.[4] The boronic acid group is primarily used in palladium-

catalyzed cross-coupling reactions, while the formyl group can undergo a wide range of aldehyde chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of **5-Formyl-2-thiopheneboronic acid** is in the Suzuki-Miyaura cross-coupling reaction.^[11] This reaction is a powerful method for forming carbon-carbon bonds, extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[2][11][12]} The reaction couples the thiophene ring to various aryl, heteroaryl, or vinyl halides and triflates. A key to successful coupling is the use of a highly active catalyst and ensuring sufficient solubility of the reactants.^[13]



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Suzuki-Miyaura Cross-Coupling Workflow.

Protodeboronation

A potential side reaction or a controllable transformation for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This reaction

can occur in the presence of acids and may compete with the desired cross-coupling reaction. [13] Under specific conditions, this can be a method for synthesizing deuterated aromatic compounds.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

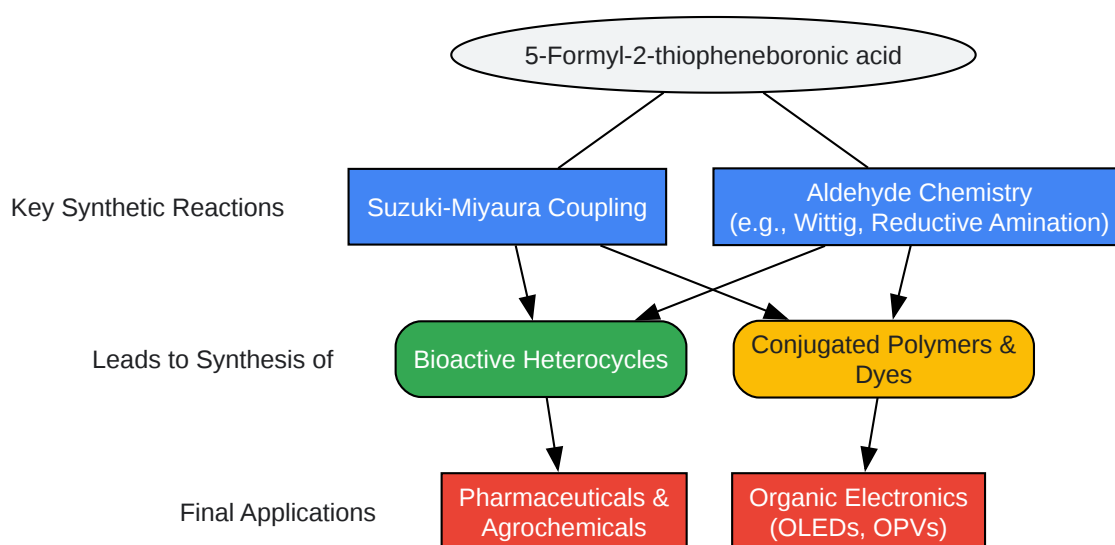
The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of **5-Formyl-2-thiopheneboronic acid** with an aryl bromide.

- **Reactant Preparation:** In a reaction vessel, combine **5-Formyl-2-thiopheneboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equivalents).
- **Solvent and Base Addition:** Add a suitable solvent, such as a mixture of dimethoxyethane (DME) and water, and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).[14]
- **Reaction Execution:** Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Development

5-Formyl-2-thiopheneboronic acid is a crucial intermediate in the synthesis of complex organic molecules with applications in pharmaceuticals and materials science.[4][15]

- Medicinal Chemistry: Thiophene-containing compounds are prevalent in biologically active molecules. This building block allows for the facile introduction of the formylthiophene moiety into potential drug candidates, enabling the synthesis of compounds with specific biological activities.[4][13]
- Materials Science: Thiophene derivatives are widely used in the development of organic optoelectronic materials.[4] The precise modification of thiophene structures using **5-Formyl-2-thiopheneboronic acid** is key to creating novel materials for organic light-emitting diodes (OLEDs) and organic solar cells.[4]



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Applications of **5-Formyl-2-thiopheneboronic acid**.

Safety Information

5-Formyl-2-thiopheneboronic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[2][11]

Hazard Information	Details
Hazard Codes	Xi, C[1]
Risk Statements	22-34-36/37/38[1]
Safety Statements	26-27-36/37/39-45[1]
WGK Germany	3[1][2]
Storage Class	11 (Combustible Solids)[2][11]

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